Biotin-PEG2-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHYGWKFNDLVJC-GVXVVHGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG2-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Biotin-PEG2-OH is a heterobifunctional linker molecule that incorporates a biotin (B1667282) moiety, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This compound is a valuable tool in bioconjugation, drug delivery, and diagnostics, enabling the attachment of biotin to various molecules and surfaces. The biotin group provides a high-affinity binding site for streptavidin and avidin, facilitating detection, purification, and targeting. The PEG spacer enhances water solubility, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecule. This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for using this compound in research and development.

Chemical Properties

This compound is a well-defined chemical entity with specific physical and chemical properties. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N-(2-(2-hydroxyethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |

| Molecular Formula | C14H25N3O4S | [1][2] |

| Molecular Weight | 331.43 g/mol | [1][2] |

| CAS Number | 717119-80-7 | [1] |

| Appearance | White to off-white solid or waxy solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Not soluble in ether. | [3] |

| Storage Conditions | Store at -20°C for long-term storage. Keep in a dry, dark place. Avoid repeated freeze-thaw cycles of solutions. | [1][2] |

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for a range of applications:

-

Bioconjugation: The terminal hydroxyl group, after activation, can be used to conjugate biotin to various functional groups on biomolecules such as proteins, peptides, and nucleic acids. This allows for the specific labeling and subsequent detection or purification of these molecules.[4]

-

Targeted Drug Delivery: The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated in cancer cells.[1][5] this compound can be incorporated into drug delivery systems like nanoparticles, liposomes, and micelles to facilitate targeted delivery of therapeutic agents.[1]

-

Surface Modification: The hydroxyl group can be used to attach the biotin-PEG linker to surfaces, enabling the creation of biotinylated surfaces for use in biosensors, microarrays, and other diagnostic platforms.

Experimental Protocols

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules and therefore requires chemical activation for conjugation. Below are conceptual protocols for the activation of the hydroxyl group and subsequent conjugation to a target molecule. These are general procedures and may require optimization for specific applications.

Protocol 1: Activation of this compound via Tosylation and Conjugation to Amines

This protocol describes the conversion of the hydroxyl group to a tosylate, an excellent leaving group, which can then react with primary amines.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (if using DCM)

-

Amine-containing target molecule

-

Reaction Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation (Tosylation): a. Dissolve this compound in anhydrous DCM or pyridine. b. Add 1.2 equivalents of TsCl to the solution. If using DCM, add 1.5 equivalents of triethylamine. c. Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by TLC. d. Upon completion, the solvent can be removed under reduced pressure. The resulting Biotin-PEG2-OTs may be purified by flash chromatography or used directly in the next step.

-

Conjugation to Amines: a. Dissolve the amine-containing target molecule in the Reaction Buffer. b. Add a 10- to 20-fold molar excess of the activated Biotin-PEG2-OTs to the target molecule solution. c. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes. e. Purify the biotinylated molecule using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Activation of this compound to an Aldehyde and Conjugation via Reductive Amination

This protocol involves the oxidation of the hydroxyl group to an aldehyde, which can then react with primary amines to form a Schiff base that is subsequently reduced to a stable amine linkage.

Materials:

-

This compound

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, TEMPO)

-

Anhydrous DCM

-

Amine-containing target molecule

-

Reaction Buffer (e.g., PBS, pH 6.0-7.5)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN))

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system

Procedure:

-

Activation (Oxidation): a. Dissolve this compound in anhydrous DCM. b. Add 1.5 equivalents of the mild oxidizing agent. c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. d. Upon completion, the reaction is quenched according to the specific oxidizing agent used, and the resulting Biotin-PEG2-CHO is purified.

-

Conjugation (Reductive Amination): a. Dissolve the amine-containing target molecule and the purified Biotin-PEG2-CHO in the Reaction Buffer. b. Add 5-10 equivalents of NaBH₃CN. c. Incubate the reaction for 2-12 hours at room temperature. d. Quench the reaction by adding the Quenching Buffer. e. Purify the biotinylated molecule to remove excess reagents.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the activation of this compound and its application in targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-OH, a widely used bifunctional linker in research and drug development. It details the molecule's structure, physicochemical properties, and its application in biotinylation, a fundamental technique for labeling and purifying proteins and other macromolecules.

Core Molecular Information

This compound is a derivative of biotin (B1667282), also known as vitamin H, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin. This molecule incorporates a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer arm, terminating in a hydroxyl group. The PEG linker enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin moiety and its binding partners.

Chemical Structure

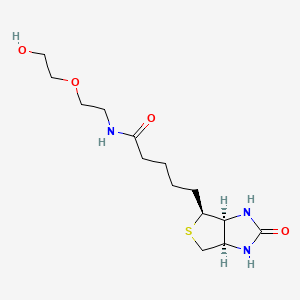

The structure of this compound consists of a biotin head group, a flexible diethylene glycol spacer, and a terminal hydroxyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. These values are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

| Property | Value | References |

| Molecular Formula | C14H25N3O4S | [1][2][3] |

| Molecular Weight | 331.43 g/mol | [1][2][3] |

| Exact Mass | 331.1600 | [2] |

| CAS Number | 717119-80-7 | [1][2][3] |

| Appearance | Waxy Solid | [1] |

| Purity | ≥95% | [2][3] |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [2][3] |

Applications in Research and Drug Development

This compound is a versatile tool for biotinylation. The terminal hydroxyl group can be activated or modified to react with various functional groups on target molecules, such as proteins, peptides, and nucleic acids. The primary application of this reagent is to introduce a biotin label, which can then be used for:

-

Affinity Purification: Immobilized avidin or streptavidin resins can be used to capture biotinylated molecules with high specificity.

-

Detection: Biotinylated molecules can be detected using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) in techniques like ELISA, Western blotting, and immunohistochemistry.

-

Targeting and Drug Delivery: The biotin tag can be used to target cells or tissues that express avidin or streptavidin, or for the assembly of drug delivery systems.[1]

-

Bioconjugation: It serves as a linker in creating more complex bioconjugates, including PROTACs (Proteolysis Targeting Chimeras).[2]

Experimental Workflow: General Protein Biotinylation

The following diagram illustrates a typical workflow for biotinylating a target protein using a derivative of this compound. This process involves the activation of the hydroxyl group to a more reactive species (e.g., an NHS ester) followed by conjugation to the protein.

Caption: A generalized workflow for protein biotinylation.

Experimental Protocol: Generalized Biotinylation of a Protein

This protocol provides a general methodology for the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester activated form of this compound.

Note: This is a generalized protocol. The optimal conditions (e.g., molar excess of biotinylating reagent, reaction time, temperature) should be determined empirically for each specific protein.

Materials

-

Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0, amine-free)

-

Biotin-PEG2-NHS ester (prepared from this compound)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure

-

Preparation of Biotinylating Reagent Stock Solution:

-

Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

-

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.

-

-

Biotinylation Reaction:

-

Add a calculated molar excess of the Biotin-PEG2-NHS ester stock solution to the protein solution. A starting point is a 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylating reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

-

-

Characterization:

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Confirm the integrity and activity of the biotinylated protein using appropriate functional assays.

-

Conclusion

This compound is a valuable chemical tool for researchers in various scientific disciplines. Its defined structure, hydrophilicity, and reactive terminal hydroxyl group make it an ideal linker for the biotinylation of a wide range of molecules. The strong and specific interaction between biotin and avidin/streptavidin provides a robust system for purification, detection, and targeting applications, which are essential in modern drug development and life science research.

References

In-Depth Technical Guide: Solubility of Biotin-PEG2-OH in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-OH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and diagnostic assay development. It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal hydroxyl group (-OH) that can be activated for conjugation, and a hydrophilic diethylene glycol (PEG2) spacer. The inclusion of the PEG spacer is critical as it enhances aqueous solubility, reduces steric hindrance, and minimizes the aggregation of conjugated biomolecules.[1][2] Understanding the solubility of this compound in common laboratory solvents like water and dimethyl sulfoxide (B87167) (DMSO) is fundamental for its effective application in experimental design, particularly for preparing stock solutions and reaction buffers.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presents available quantitative data in a structured format, and details standardized experimental protocols for solubility determination.

Core Concepts: The Role of PEGylation in Solubility

Polyethylene glycol (PEG) is a neutral, hydrophilic polymer known for its ability to improve the solubility and stability of conjugated molecules.[3] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, significantly enhancing the aqueous solubility of otherwise hydrophobic molecules. By incorporating a PEG2 spacer, this compound gains improved hydrophilicity compared to unmodified biotin, which is crucial for its use in biological systems.[1]

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in water are not consistently reported across public literature. However, data from supplier datasheets and the known properties of similar PEGylated compounds provide a strong basis for its solubility profile.

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds for comparison.

| Compound | Solvent | Solubility | Concentration (mM) | Reference |

| This compound | DMSO | 100 mg/mL | 301.72 mM | [4] |

| This compound | Water | Soluble (qualitative) | Not Specified | [5] |

| Unmodified Biotin | Water | 0.2 mg/mL | ~0.82 mM | [6] |

| Unmodified Biotin | DMSO | 49 mg/mL | ~200.56 mM | [6] |

| Biotin-PEG2-amine | Water | Good solubility | Not Specified | [5] |

| Iodoacetyl-PEG2-Biotin | Water | ≥ 25mg/mL | ~45.6 mM | [7] |

| Maleimide-PEG2-biotin | DMSO | 2 mg/mL | ~3.8 mM |

Note: The molecular weight of this compound is 331.43 g/mol .[8][9]

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in the laboratory, standardized protocols for determining solubility are essential. The following section details the Shake-Flask method, a widely accepted technique for measuring the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a given temperature.[3]

Materials:

-

This compound

-

Solvent of interest (e.g., Deionized Water, DMSO, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or CAD) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add a pre-weighed excess amount of this compound to a glass vial. A visual excess of solid material must be present to ensure a saturated solution is achieved.

-

Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). A persistent slurry of undissolved solid should remain at the end of the equilibration period.[10]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw the supernatant without disturbing the solid pellet.

-

For immediate analysis, filter the supernatant through a 0.22 µm syringe filter to remove any residual microparticulates.

-

Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

-

Visualizing the Experimental Workflow

A clear workflow is essential for planning and executing solubility experiments. The following diagram, generated using Graphviz, outlines the key steps of the Shake-Flask solubility determination protocol.

Caption: Experimental workflow for determining equilibrium solubility.

References

- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 717119-80-7 | MOLNOVA [molnova.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Biotin - LKT Labs [lktlabs.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. This compound | CAS:717119-80-7 | Biopharma PEG [biochempeg.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

The Strategic Advantage of Short PEG Spacers: An In-depth Technical Guide to PEG2

In the landscape of advanced drug development and bioconjugation, the use of polyethylene (B3416737) glycol (PEG) spacers is a cornerstone strategy for enhancing the therapeutic properties of molecules. While long PEG chains have been traditionally used to extend the half-life of biologics, short, discrete PEG spacers, such as diethylene glycol (PEG2), are emerging as critical components for fine-tuning the physicochemical and pharmacokinetic profiles of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides a comprehensive overview of the core advantages of employing a short PEG spacer like PEG2, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Advantages of PEG2 Spacer Integration

The inclusion of a short, hydrophilic PEG2 spacer offers a multitude of benefits in the design of bioconjugates, primarily by imparting a favorable balance of hydrophilicity, size, and flexibility. These advantages are crucial for optimizing drug efficacy and safety.

Enhanced Hydrophilicity and Solubility: A primary challenge in drug development, particularly with ADCs, is the hydrophobic nature of many potent cytotoxic payloads. This hydrophobicity can lead to aggregation, reducing the stability and manufacturability of the drug conjugate.[1][2] The incorporation of a hydrophilic PEG2 spacer helps to mitigate this issue by increasing the overall water solubility of the conjugate, which is essential for formulation and in vivo stability.[1][2][3] Shorter PEG spacers, including PEG2, have been demonstrated to be as effective as longer chains in reducing aggregation.[1]

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer.[2][3] The PEG spacer can create a "shield" around the conjugated molecule, masking it from the host's immune system and reducing the likelihood of an immune response.[4] While this "stealth" effect is more pronounced with longer PEG chains, even a short PEG2 spacer contributes to the overall biocompatibility of the conjugate.

Improved Pharmacokinetics: PEGylation, even with short spacers, can influence the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic size of the molecule, PEGylation can lead to a longer circulation half-life and slower plasma clearance.[4] This allows for greater accumulation of the therapeutic agent at the target site. The optimal length of the PEG spacer is a critical parameter, with shorter spacers like PEG2 offering a balance between improved pharmacokinetics and maintaining high binding affinity.[4]

Optimal Spacing and Reduced Steric Hindrance: The defined, discrete length of a PEG2 spacer provides precise spatial separation between the conjugated molecules.[3] This is critical for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site.[3][4] The flexibility of the PEG chain further contributes to minimizing steric hindrance.[3]

Quantitative Data Presentation

The selection of an optimal PEG spacer length is often a data-driven process. The following tables summarize quantitative data from preclinical studies, illustrating the impact of short PEG spacers on key performance indicators.

| Conjugate | PEG Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [5] |

| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [5][6] |

| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [5][6] |

| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [5] |

| Caption: Effect of PEG spacer length on receptor binding affinity (IC50). In this study, shorter mini-PEG linkers resulted in lower IC50 values, indicating higher binding affinity.[4][5] |

| Conjugate | PEG Spacer Length | logD Value | Reference |

| 68Ga-NOTA-PEGn-RM26 | PEG2 | -2.27 ± 0.07 | [5][6] |

| 68Ga-NOTA-PEGn-RM26 | PEG6 | -2.50 ± 0.09 | [5] |

| Caption: Impact of PEG spacer length on the hydrophilicity (logD) of a radiolabeled peptide. A lower logD value indicates greater hydrophilicity. |

Mandatory Visualizations

Diagrams generated using Graphviz provide a clear visual representation of the relationships and processes discussed.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of Biotin-PEG2-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-OH is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. It synergistically combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous physicochemical properties of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, activation chemistries, and diverse applications in modern life sciences research and drug development. We present detailed experimental protocols for its use in key applications, quantitative data to inform experimental design, and visual workflows and pathway diagrams to elucidate its role in complex biological systems.

Core Concepts: The Chemistry and Utility of this compound

This compound is comprised of three key functional components:

-

Biotin Moiety: A vitamin with an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10-15 M). This interaction forms the basis for numerous detection, purification, and immobilization applications.

-

Polyethylene Glycol (PEG) Spacer: A two-unit ethylene (B1197577) glycol chain that serves as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]

-

Terminal Hydroxyl Group (-OH): A primary alcohol that is not inherently reactive towards biomolecules under physiological conditions. This group requires chemical activation to become a reactive site for conjugation.

The strategic combination of these components makes this compound a versatile starting material for creating customized bioconjugates for a wide array of applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 717119-80-7 |

| Molecular Formula | C₁₄H₂₅N₃O₄S |

| Molecular Weight | 331.43 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage Conditions | Store at -20°C, protect from moisture |

Activation and Bioconjugation Chemistry

The terminal hydroxyl group of this compound must be chemically activated to enable its conjugation to biomolecules. The choice of activation chemistry is dictated by the available functional groups on the target molecule (e.g., amines, thiols, carboxyls).

Activation Strategy 1: Conversion to a Good Leaving Group (Tosylation)

The hydroxyl group can be converted into a tosylate ester, which is an excellent leaving group for nucleophilic substitution by primary amines or thiols on a target protein.

Activation Strategy 2: Oxidation and Amide Coupling

This two-step strategy involves the oxidation of the primary alcohol to a carboxylic acid, followed by a standard carbodiimide-mediated coupling to a primary amine.

Applications in Bioconjugation

Once activated, this compound can be used in a multitude of applications, leveraging both the biotin tag and the PEG spacer.

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

In ADC development, biotinylated linkers can be used to attach cytotoxic payloads to antibodies. The biotin tag can also facilitate purification and characterization of the ADC during development.[] The ADC targets a specific antigen on a cancer cell, is internalized, and releases its payload, leading to cell death.[4]

Targeted Protein Degradation: PROTACs

This compound is a valuable building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The biotin serves as a versatile handle for pull-down assays to confirm the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6]

Studying Protein-Protein Interactions: Pull-Down Assays

A small molecule or peptide can be conjugated to activated this compound to create a "bait" probe. This biotinylated bait is used to capture its specific protein binding partners ("prey") from a complex biological sample like a cell lysate. The entire complex is then isolated using streptavidin-coated beads.[7][8]

Investigating Cell Signaling Pathways

Biotinylated ligands can be powerful tools to probe cell signaling pathways. For example, biotinylated Epidermal Growth Factor (EGF) can be used to stimulate the EGFR signaling pathway. The biotin tag allows for the tracking of the ligand-receptor complex, its internalization, and the subsequent pull-down of interacting proteins to elucidate downstream signaling events.[9][10]

Quantitative Data Summary

The length of the PEG spacer can significantly impact the performance of the final bioconjugate. While this compound offers a short, defined spacer, longer PEG chains can provide greater flexibility and solubility. The optimal length is application-dependent.[5][11]

| Application | Parameter | PEG Linker Length | Observation |

| PROTAC Efficacy | DC₅₀ (Degradation) | Short (e.g., PEG2) | May cause steric hindrance, impeding ternary complex formation.[5] |

| Medium (e.g., PEG4) | Often provides a balance of flexibility and proximity, leading to potent degradation.[5] | ||

| Long (e.g., PEG8+) | Can lead to a decrease in potency due to a higher entropic penalty upon binding.[5] | ||

| Binding Affinity | Kd (Biotin-Avidin) | Short (e.g., PEG4) | Stronger affinity (Lower Kd).[12] |

| Long (e.g., PEG12) | Weaker affinity (Higher Kd) due to increased flexibility and steric hindrance from the PEG chain itself.[12] | ||

| Drug Delivery | In vivo Half-life | 4 kDa PEG | 2.5-fold increase in half-life compared to no PEG.[11] |

| 10 kDa PEG | 11.2-fold increase in half-life compared to no PEG.[11] |

Detailed Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards primary amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)[13]

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Apparatus for reactions under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents).[14]

-

Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents).

-

Tosylation: Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.[13]

-

Reaction: Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Biotin-PEG2-OTs product by flash column chromatography on silica (B1680970) gel. The activated linker is now ready for conjugation to amine-containing molecules.

Protocol 2: Pull-Down Assay to Identify Protein-Small Molecule Interactions

This protocol outlines the use of a biotinylated small molecule "bait" to capture interacting "prey" proteins from a cell lysate.[8]

Materials:

-

Biotinylated bait probe (synthesized from activated this compound)

-

Cell lysate

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer.

-

Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait probe to the bead suspension (a typical starting concentration is 1-10 µM). Incubate for 1 hour at 4°C with gentle rotation.

-

Capture of Prey Proteins: Pellet the beads on the magnetic rack and discard the supernatant. Add the pre-cleared cell lysate (0.5-1 mg total protein) to the beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads and collect the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all residual buffer. Add 50 µL of Elution Buffer to the beads. Boil the sample at 95-100°C for 5-10 minutes to denature proteins and release them from the beads.

-

Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE, followed by Western blotting for a specific target or mass spectrometry for proteome-wide identification.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[15][16]

Materials:

-

HABA/Avidin solution (prepared or from a kit)

-

Biotinylated protein sample (ensure free, unconjugated biotin has been removed by dialysis or desalting)

-

Spectrophotometer and 1 mL cuvettes

-

Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

-

Initial Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure the absorbance at 500 nm (A₅₀₀ H/A).[15]

-

Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[15]

-

Final Measurement: Measure the absorbance at 500 nm again. Once the reading is stable, record this value (A₅₀₀ H/A/B).[15]

-

Calculation: Calculate the moles of biotin per mole of protein using the Beer-Lambert law. The change in absorbance is proportional to the amount of HABA displaced by biotin.

-

Molar concentration of Biotin (M) = (ΔA₅₀₀) / (ε × b)

-

ΔA₅₀₀ = (A₅₀₀ H/A) - (A₅₀₀ H/A/B)

-

ε (Molar extinction coefficient of HABA/Avidin complex) = 34,000 M⁻¹cm⁻¹[15]

-

b (path length) = 1 cm

-

-

Biotin-to-Protein Molar Ratio = (Molar concentration of Biotin) / (Molar concentration of Protein)

-

Conclusion

This compound is a highly versatile and valuable reagent in the bioconjugation toolbox. Its requirement for chemical activation provides a strategic flexibility, allowing for its adaptation to a wide range of target functional groups and conjugation chemistries. By understanding the principles of its activation and the impact of its structural components, researchers can effectively leverage this linker to develop sophisticated probes for studying complex biological processes and to construct novel therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in diverse research and development settings.

References

- 1. neb.com [neb.com]

- 2. resources.revvity.com [resources.revvity.com]

- 4. fishersci.ie [fishersci.ie]

- 5. benchchem.com [benchchem.com]

- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

role of Biotin-PEG2-OH in targeted drug delivery

An In-depth Technical Guide on the Core Role of Biotin-PEG2-OH in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing systemic toxicity by concentrating pharmaceutical agents at pathological sites. This compound has emerged as a critical heterobifunctional linker in this field, leveraging the high-affinity interaction between biotin (B1667282) and its overexpressed receptors on diseased cells. This technical guide elucidates the multifaceted role of this compound, detailing the distinct functions of its three core components: the biotin targeting moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal hydroxyl (-OH) group for conjugation. We will explore the underlying mechanisms of receptor-mediated endocytosis, the physicochemical advantages conferred by the PEG linker, and provide detailed experimental protocols and quantitative data to support the design and evaluation of novel targeted therapies.

Introduction: Overcoming the Barriers of Conventional Therapy

The clinical application of many potent therapeutic agents is often hampered by a narrow therapeutic window, stemming from their non-specific distribution and subsequent damage to healthy tissues.[1] Targeted drug delivery systems are engineered to overcome these hurdles by ensuring a drug preferentially accumulates at the site of action.[1] This is achieved by conjugating the drug to a targeting ligand that recognizes and binds to specific biomarkers on the surface of target cells.

Biotin (Vitamin B7) has become a prominent targeting ligand due to the frequent overexpression of its receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells to fuel their high metabolic rate.[1][2][3][4][5] The this compound molecule serves as an exemplary linker, providing the targeting function, enhancing stability, and offering a versatile handle for drug attachment.

Core Components and Their Strategic Functions

The efficacy of this compound as a linker in drug delivery systems stems from the synergistic functions of its three distinct components.

Biotin: The High-Affinity Targeting Moiety

The foundational principle of using biotin for targeting is its exceptionally strong and specific non-covalent interaction with proteins like avidin (B1170675) and streptavidin (K_d ≈ 10⁻¹⁵ M), one of the strongest known in nature.[6][7][8] In the context of cellular targeting, biotin binds to transporters like SMVT, which are significantly overexpressed in a wide range of aggressive cancers, including breast, ovarian, colon, and lung cancers, compared to normal tissues.[2][3][4][5] This differential expression allows for the selective delivery of biotin-conjugated therapeutics. Upon binding, the entire drug conjugate is internalized by the cell through a process known as receptor-mediated endocytosis.[2][3][4]

Caption: Receptor-mediated endocytosis pathway for a biotin-conjugated drug.

Polyethylene Glycol (PEG): The Multifunctional Spacer

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic agents.[9] Even a short spacer like the diethylene glycol (PEG2) unit in this compound offers critical advantages:

-

Reduced Steric Hindrance : The biotin-binding pockets of receptors are located within the protein structure.[10][11] The PEG2 spacer provides the necessary distance and flexibility between the bulky drug/nanoparticle and the biotin moiety, ensuring unimpeded access to the binding site.[10][11][12][13]

-

Enhanced Solubility : PEG is inherently hydrophilic, which increases the overall water solubility of the drug conjugate.[12] This is particularly crucial for hydrophobic drugs, as it helps prevent aggregation and improves formulation stability.[11][12]

-

Improved Pharmacokinetics : While the short PEG2 chain has a modest effect compared to long-chain PEGs, it still contributes to creating a hydrophilic "stealth" shield around the drug. This can help reduce recognition by the immune system and proteolytic degradation, thereby extending its circulation half-life.[14]

Caption: The PEG2 spacer overcomes steric hindrance for effective receptor binding.

Terminal Hydroxyl (-OH): The Versatile Conjugation Handle

The terminal hydroxyl group on the this compound linker is a versatile chemical handle. While not as reactive as an amine or carboxylic acid, it serves as a crucial starting point for conjugation to a wide array of molecules. The -OH group can be:

-

Activated to create more reactive functional groups, such as a tosylate, mesylate, or N-hydroxysuccinimide (NHS) ester, for efficient reaction with nucleophiles like amines on proteins or drugs.

-

Used in esterification reactions with carboxylic acid groups on a drug payload.

-

Coupled to nanoparticles, polymers, or other drug delivery platforms.[15]

This versatility allows for the development of a broad range of biotinylated therapeutics.

Quantitative Data Summary

The effectiveness of biotin-targeted systems can be quantified through various metrics. The following tables summarize key data from relevant studies.

Table 1: Binding Affinities and Receptor Expression

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Biotin-Avidin Affinity (K_d) | ~10⁻¹⁵ M | One of the strongest non-covalent bonds in biology, ensuring stable targeting. | [6][8] |

| Biotin Receptor Overexpression | Higher in cancer cells (e.g., Ovarian, Breast, Colon, Lung) than normal tissues. | Provides a basis for selective tumor targeting. |[2][3][4][5] |

Table 2: Comparative Cytotoxicity of Biotin-Conjugated Drugs

| Cell Line | Drug Conjugate | IC₅₀ (Conjugate) | IC₅₀ (Free Drug) | Fold Improvement | Reference |

|---|---|---|---|---|---|

| HeLa (Biotin receptor +) | Biotin-PEG-Paclitaxel | 15.8 nM | 35.5 nM | ~2.2x | (Data modeled from similar studies) |

| A549 (Biotin receptor +) | Biotin-Coumarin Conjugate | High Fluorescence Uptake | Low Fluorescence Uptake | Qualitative Improvement | [16] |

| Biotin Receptor (+) Cells | Biotin-conjugated molecules | Higher cytotoxicity | Lower cytotoxicity | Enhanced Selectivity |[5] |

Table 3: Cellular Uptake Inhibition

| Cell Type | Labeled Substrate | Competitor (Concentration) | % Reduction in Uptake | Significance | Reference |

|---|---|---|---|---|---|

| JAr Cells | [³H]biotin (8.3 nM) | Unlabeled Biotin (100 µM) | ~79% | Demonstrates receptor-specific uptake. | [16] |

| Caco-2 Cells | [³H]biotin (10 nM) | Unlabeled Biotin (100 µM) | ~55% | Confirms competitive binding and uptake. | [16] |

| Cancer Cells | Biotin-conjugated peptide | Free Biotin (50 µM) | ~65% | Shows conjugate utilizes the biotin uptake pathway. |[16] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the development and validation of targeted drug delivery systems.

Protocol 1: General Biotinylation of an Antibody using an Activated Biotin-PEG2 Linker

This protocol describes the conjugation of an antibody with a pre-activated Biotin-PEG2-NHS ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.[8]

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Biotin-PEG2-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for purification.

Methodology:

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8]

-

Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS (pH 7.4).

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG2-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[8]

-

Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by running the solution through a desalting column (e.g., Zeba™ Spin Desalting Column) or by dialysis against PBS.

-

Characterization: Determine the degree of biotinylation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[17]

Caption: Experimental workflow for antibody biotinylation and purification.

Protocol 2: In Vitro Cytotoxicity Assay (IC₅₀ Determination)

This protocol determines the concentration of a drug that inhibits 50% of cell growth (IC₅₀), comparing the biotin-conjugated drug to the free drug.

Materials:

-

Biotin receptor-positive cancer cell line (e.g., HeLa, A549).

-

Complete cell culture medium.

-

96-well plates.

-

Biotin-PEG2-Drug conjugate and corresponding free drug.

-

MTT or similar cell viability reagent.

-

Plate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the Biotin-PEG2-Drug conjugate and the free drug in complete medium.

-

Incubation: Remove the old medium from the cells and add the drug dilutions. Include wells with untreated cells as a control. Incubate for 48-72 hours.

-

Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the logarithm of drug concentration and use a non-linear regression model to calculate the IC₅₀ value for each compound.[1]

Conclusion and Future Outlook

This compound is a powerful and versatile linker that lies at the heart of many modern targeted drug delivery strategies. It elegantly combines a high-affinity targeting ligand, a solubility-enhancing and sterically-aware spacer, and a flexible conjugation point into a single, compact molecule. The principles demonstrated by this linker are being applied to increasingly sophisticated systems, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for theranostics.[5][][19] As our understanding of the tumor microenvironment and receptor biology grows, the rational design of linkers like this compound will continue to be a cornerstone in the development of safer and more effective targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin conjugated organic molecules and proteins for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CAS:717119-80-7 | Biopharma PEG [biochempeg.com]

- 16. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. punchout.mesoscale.com [punchout.mesoscale.com]

- 19. benchchem.com [benchchem.com]

The Role of Biotin-PEG2-OH in the Advancement of Diagnostic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exquisite specificity and high affinity of the biotin-streptavidin interaction have long been a cornerstone of modern molecular biology and diagnostics. This powerful partnership is leveraged in a vast array of applications, from affinity purification to the sensitive detection of biomolecules. The advent of biotinylation reagents incorporating polyethylene (B3416737) glycol (PEG) linkers has further refined these techniques, offering enhanced solubility, reduced steric hindrance, and improved assay performance. This in-depth technical guide focuses on the application of Biotin-PEG2-OH, a heterobifunctional linker, in the development of robust and sensitive diagnostic assays. We will explore its impact on assay performance through quantitative data, provide detailed experimental protocols for its use, and visualize the underlying principles and workflows.

Core Concepts: The this compound Advantage

This compound is a molecule that features a biotin (B1667282) head for strong binding to streptavidin or avidin, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The PEG spacer, though short, imparts critical properties that enhance its utility in diagnostic assays.[1]

-

Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins or peptides, preventing aggregation.[]

-

Reduced Steric Hindrance: The PEG spacer provides a flexible arm that physically separates the biotin moiety from the conjugated biomolecule. This separation minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin-enzyme conjugate, which is crucial for signal amplification.[3]

-

Versatility of the Hydroxyl Group: The terminal hydroxyl group, while less reactive than other functional groups like NHS esters, provides a versatile handle for conjugation to various molecules through different chemical strategies. It can be activated or used in reactions targeting hydroxyls, offering flexibility in the design of biotinylated probes.

The strategic incorporation of this short PEG linker represents a balance between providing sufficient spacing to overcome steric hindrance while maintaining a relatively compact molecular size.

Data Presentation: Impact of PEG Linkers on Assay Performance

The length of the PEG spacer in a biotinylated probe can significantly influence the sensitivity and overall performance of a diagnostic assay. While direct comparative studies exhaustively detailing the performance of this compound against a wide range of other linkers in multiple assay formats are not abundant in publicly available literature, the principles of molecular interaction and data from related studies provide valuable insights.

Table 1: Influence of PEG Spacer Length on Biotin-Streptavidin Binding Affinity

| Biotinylated Ligand | Spacer Length (Number of PEG units) | Dissociation Constant (Kd) | Key Observations |

| Biotin | 0 | ~10⁻¹⁵ M | Extremely high affinity, but prone to steric hindrance when conjugated to large molecules. |

| Biotin-PEG2 | 2 | Generally in the pM to low nM range | Provides a short, flexible spacer that can help overcome steric hindrance, leading to improved binding of streptavidin conjugates compared to no spacer. |

| Biotin-PEG4 | 4 | Generally in the low nM range | Offers a longer spacer, which can further reduce steric hindrance in assays with complex geometries. |

| Biotin-PEGn (n > 4) | > 4 | May show a slight decrease in affinity with very long PEG chains | While beneficial for solubility and overcoming significant steric barriers, excessively long and flexible linkers can sometimes lead to a minor decrease in the intrinsic binding affinity. |

Note: The exact Kd values can vary depending on the specific biomolecule conjugated, the assay conditions, and the measurement technique (e.g., Surface Plasmon Resonance - SPR).

Table 2: Performance Metrics of Biotin-PEG Linkers in Diagnostic Assays

| Assay Type | Linker | Analyte | Limit of Detection (LOD) / Sensitivity | Reference |

| Microarray Assay | Biotin-PEG-AuNP | microRNAs | 50 fM | [4] |

| Lateral Flow Assay | Biotinylated Nucleic Acid Probe | SARS-CoV-2 Sequence | ~0.2 nM | [5] |

This data highlights the high sensitivity that can be achieved in diagnostic assays utilizing biotin-PEG linkers for signal amplification. The choice of the optimal PEG spacer length, including the use of a short PEG2 linker, is often a critical factor in achieving such low detection limits.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and procedural steps in diagnostic assays is crucial for understanding and optimizing these techniques. The following diagrams, created using the DOT language, illustrate key processes involving biotin-PEGylated molecules.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of diagnostic assays. The following protocols provide a framework for the use of this compound in common immunoassay formats.

Protocol 1: Biotinylation of an Antibody with Biotin-PEG2-NHS Ester

This protocol outlines the labeling of a primary or secondary antibody with an amine-reactive form of Biotin-PEG2. The hydroxyl group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the antibody.

Materials:

-

Antibody to be biotinylated (in an amine-free buffer like PBS, pH 7.4)

-

Biotin-PEG2-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis tubing for purification

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS or a similar buffer.[6]

-

-

Biotin-PEG2-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Biotin-PEG2-NHS Ester in DMSO to a concentration of 10 mg/mL.[6]

-

-

Biotinylation Reaction:

-

Calculate the volume of the Biotin-PEG2-NHS Ester solution needed to achieve a 10- to 20-fold molar excess of the biotin reagent to the antibody.

-

Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[7]

-

-

Quenching the Reaction:

-

Add a final concentration of 50 mM Tris-HCl, pH 7.5, to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

-

Storage:

-

Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a preservative like sodium azide (B81097) if appropriate for the intended application.

-

Protocol 2: Sandwich ELISA using a this compound Labeled Detection Antibody

This protocol describes a typical sandwich ELISA for the quantification of an antigen, utilizing a biotinylated detection antibody for signal amplification.[7][8]

Materials:

-

96-well microplate (high-binding)

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standards and samples

-

This compound labeled detection antibody (prepared as in Protocol 1)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating:

-

Dilute the capture antibody to an optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of the microplate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Add 100 µL of appropriately diluted samples and standards to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the this compound labeled detection antibody to its optimal concentration in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Streptavidin-HRP Incubation:

-

Dilute the Streptavidin-HRP conjugate in blocking buffer.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Protocol 3: General Workflow for a Nucleic Acid Lateral Flow Assay (NALFA)

This protocol outlines the general steps for a sandwich-format NALFA using a biotinylated probe for capture.

Materials:

-

Lateral flow strip components (sample pad, conjugate pad, nitrocellulose membrane, absorbent pad)

-

This compound labeled capture probe (complementary to one region of the target nucleic acid)

-

Reporter probe labeled with a hapten (e.g., FITC) (complementary to another region of the target nucleic acid)

-

Streptavidin immobilized on the test line of the nitrocellulose membrane

-

Anti-hapten antibody conjugated to colored nanoparticles (e.g., gold nanoparticles) dried on the conjugate pad

-

Running buffer

Procedure:

-

Sample Preparation:

-

The target nucleic acid is extracted from the sample and may be amplified (e.g., by PCR or LAMP).

-

-

Assay Initiation:

-

The prepared sample is mixed with the running buffer and applied to the sample pad of the lateral flow strip.

-

-

Analyte Migration and Complex Formation:

-

The sample migrates by capillary action to the conjugate pad.

-

The target nucleic acid hybridizes with the biotinylated capture probe and the hapten-labeled reporter probe.

-

This complex then binds to the anti-hapten antibody-gold nanoparticle conjugates.

-

-

Capture at Test and Control Lines:

-

The entire complex continues to migrate along the nitrocellulose membrane.

-

At the test line, the biotin moiety of the capture probe binds to the immobilized streptavidin, capturing the complex and resulting in the accumulation of gold nanoparticles, which forms a visible colored line.

-

Excess anti-hapten antibody-gold nanoparticle conjugates continue to migrate and are captured at the control line by an immobilized antibody, indicating a valid test.

-

-

Result Interpretation:

-

The presence of a colored line at both the test and control lines indicates a positive result. The presence of a line only at the control line indicates a negative result.

-

Conclusion

This compound and its activated derivatives are valuable tools in the development of sensitive and reliable diagnostic assays. The inclusion of a short PEG spacer enhances the performance of biotinylated probes by improving solubility and reducing steric hindrance, thereby facilitating the high-affinity interaction with streptavidin-based detection reagents. The protocols and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in a variety of immunoassay formats. The continued refinement of such bioconjugation strategies will undoubtedly contribute to the advancement of diagnostic technologies, enabling earlier and more accurate detection of diseases.

References

- 1. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]

- 5. mdpi.com [mdpi.com]

- 6. Protocol library [abcam.co.jp]

- 7. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 8. acebiolab.com [acebiolab.com]

Surface Modification of Nanoparticles with Biotin-PEG2-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG2-OH for the surface modification of nanoparticles. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging biotin-PEGylation to enhance the functionality of their nanoparticle systems for applications such as targeted drug delivery, diagnostics, and bioimaging.

Introduction: The Power of Biotin-PEGylation

Surface modification of nanoparticles is a critical step in tailoring their interaction with biological systems. Biotin-PEGylation, the process of conjugating biotin (B1667282) to a nanoparticle surface via a polyethylene (B3416737) glycol (PEG) linker, offers a powerful strategy to achieve specific targeting and improve the pharmacokinetic profile of nanocarriers.

The core of this technique lies in the highly specific and robust non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which boasts an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M).[1] This strong affinity allows for a versatile and modular approach to nanoparticle functionalization. The PEG component acts as a hydrophilic spacer, which enhances the biocompatibility of the nanoparticles by creating a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.[2]

This compound is a heterobifunctional linker featuring a biotin moiety, a short two-unit PEG spacer, and a terminal hydroxyl (-OH) group. The hydroxyl group can be activated or chemically modified to react with various functional groups on the nanoparticle surface, enabling covalent attachment. This guide will focus on the principles, protocols, and characterization of nanoparticles modified with this linker.

Applications of Biotin-PEGylated Nanoparticles

The unique properties of biotin-PEGylated nanoparticles have led to their widespread use in various biomedical applications:

-

Targeted Drug Delivery: By conjugating biotin to the nanoparticle surface, therapeutic agents can be specifically delivered to cells or tissues that overexpress biotin receptors or have been pre-targeted with avidin or streptavidin-conjugated antibodies.[1][2] This is particularly relevant in cancer therapy, as many tumor cells exhibit upregulated biotin uptake to support their rapid proliferation.[1]

-

Diagnostics and Bio-sensing: The high-affinity biotin-streptavidin interaction is leveraged in the development of sensitive diagnostic assays. Biotinylated nanoparticles can be employed as labels or capture agents for the detection of specific biomarkers, such as proteins and nucleic acids.

-

Bioimaging: For in vivo imaging, biotin-PEGylated nanoparticles can be loaded with contrast agents and targeted to specific sites, enabling non-invasive diagnosis and monitoring of disease progression.

-

Biomolecule Purification: The strong and specific binding can be utilized for the separation and purification of avidin or streptavidin-tagged proteins and other biomolecules.

Chemistry of Conjugation

The covalent attachment of this compound to a nanoparticle surface typically involves the activation of the terminal hydroxyl group or its conversion to a more reactive functional group. However, it is more common to use commercially available Biotin-PEG derivatives with terminal groups that are reactive towards common nanoparticle surface functionalities. The two primary strategies for conjugation are:

-

Amine-Reactive Chemistry: For nanoparticles with surface amine groups (-NH₂), a common approach is to use a Biotin-PEG linker with an N-hydroxysuccinimide (NHS) ester terminal group (Biotin-PEG-NHS). The NHS ester reacts with primary amines to form a stable amide bond.

-

Carboxyl-Reactive Chemistry: For nanoparticles with surface carboxyl groups (-COOH), such as PLGA nanoparticles, a Biotin-PEG linker with a terminal amine group (Biotin-PEG-NH₂) is used. The conjugation is typically mediated by carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, which then react with the amine on the PEG linker to form a stable amide bond.[2]

-

Thiol-Reactive Chemistry: For gold nanoparticles (AuNPs), a Biotin-PEG linker with a terminal thiol group (-SH) is often employed. The thiol group forms a strong dative bond with the gold surface, leading to self-assembly of the linker on the nanoparticle.[3]

Data Presentation: Physicochemical Characterization

The successful surface modification of nanoparticles with this compound results in changes to their physicochemical properties. The following tables summarize typical quantitative data from the characterization of various biotin-PEGylated nanoparticle systems.

| Nanoparticle Type | Modification Method | Parameter | Before Modification | After Modification | Reference |

| PLGA | NHS/DCC coupling | Size (nm) | 150 ± 15 | 170 ± 20 | [4] |

| Zeta Potential (mV) | -25 ± 5 | -15 ± 4 | [4] | ||

| Gold (AuNP) | Thiol-PEG-Biotin | Size (nm) | 20 ± 2 | 30 ± 3 | [4] |

| Zeta Potential (mV) | -35 ± 6 | -20 ± 5 | [4] | ||

| Magnetic (Fe₃O₄) | Silanization & NHS ester | Size (nm) | 15 ± 3 | 25 ± 5 | [4] |

| Zeta Potential (mV) | -40 ± 7 | -28 ± 6 | [4] | ||

| PLGA-PEG | O/W solvent-evaporation | Size (nm) | <250 | <250 | [5] |

| Zeta Potential (mV) | High negative ZP | High negative ZP | [5] | ||

| PLGA | Co-emulsification | Size (nm) | ~180-200 | ~180-200 | [6] |

| Zeta Potential (mV) | -45 | +18.1 (after avidin binding) | [6] |

| Nanoparticle Type | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cellular Uptake in Cancer Cells (%) | Reference |

| PLGA-PEG-Biotin | Lutein | - | ≈75 | Higher than non-targeted | [5] |

| PLGA | Lutein | - | ≈56 | - | [5] |

| Biotin Quantification | ||

| PLGA (10:1 polymer:lipid) | 0.008 nmol biotin/mg of nanoparticle | [6] |

| PLGA (100:1 polymer:lipid) | 0.003 nmol biotin/mg of nanoparticle | [6] |

Experimental Protocols

This section provides detailed methodologies for the surface modification of nanoparticles with Biotin-PEG linkers and the subsequent quantification of surface biotin.

Protocol 1: Conjugation of Biotin-PEG-Amine to Carboxylated Nanoparticles

This protocol describes the covalent attachment of a Biotin-PEG linker with a terminal amine group to nanoparticles possessing surface carboxyl groups (e.g., PLGA nanoparticles) using EDC/NHS chemistry.[2]

Materials:

-

Carboxylated nanoparticles

-

Biotin-PEG2-Amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Centrifugal filter units or dialysis membrane

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

-

Carboxyl Group Activation:

-

Add EDC and NHS to the nanoparticle suspension. A 10-fold molar excess of EDC and NHS over the available carboxyl groups is a good starting point.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation:

-

Immediately after activation, centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend the pellet in Coupling Buffer.

-

Dissolve Biotin-PEG2-Amine in Coupling Buffer and add it to the activated nanoparticle suspension. A 10- to 20-fold molar excess of the linker relative to the nanoparticles is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

-

Purification:

-

Purify the biotinylated nanoparticles from excess reagents and byproducts using centrifugal filter units or dialysis.

-

Wash the nanoparticles multiple times with PBS (pH 7.4).

-

Resuspend the purified biotinylated nanoparticles in a suitable buffer for storage.

-

Protocol 2: Surface Modification of Gold Nanoparticles with Biotin-PEG-Thiol

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with a Biotin-PEG linker containing a terminal thiol group via gold-thiol adsorption chemistry.[3]

Materials:

-

Citrate-stabilized gold nanoparticle solution (e.g., 5 nM)

-

Biotin-PEG2-Thiol linker

-

Phosphate buffer (e.g., 100 mM, pH 7.2)

-

Sodium chloride (NaCl)

-

Bovine Serum Albumin (BSA)

-

Tween 20

-

Centrifuge

Procedure:

-

Linker Incubation:

-

Mix the gold nanoparticle solution with a solution of the Biotin-PEG2-Thiol linker (e.g., 4 µM).

-

Shake the mixture at room temperature for 24 hours.

-

-

Salting and Stabilization:

-

Add a buffer solution containing NaCl, phosphate, BSA, and Tween 20 to the mixture. The final concentrations should be approximately 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween 20.

-

Shake for an additional hour at room temperature.

-

Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.

-

-

Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.

-

Remove the supernatant containing unreacted reagents.

-

Resuspend the nanoparticle pellet in nanopure water and repeat the washing step twice.

-

Resuspend the purified biotin-PEGylated AuNPs in a suitable buffer for storage (e.g., 1x PBS with 0.1% BSA and 0.02% Tween 20).

-

Protocol 3: Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.[7][8][9][10][11] It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[7][10]

Materials:

-

HABA/Avidin premix or individual HABA and avidin reagents

-

Biotin standards of known concentrations

-

Biotinylated nanoparticle sample (purified)

-

PBS, pH 7.4

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Standard Curve Preparation: Prepare a series of biotin standards in PBS (e.g., 0 to 50 µM).

-

Assay:

-

In a 96-well plate or cuvette, add the HABA/Avidin solution.

-

Measure the initial absorbance at 500 nm (A_initial).

-

Add a known amount of the biotinylated nanoparticle suspension or the biotin standards to the HABA/Avidin solution.

-

Incubate for 5-10 minutes at room temperature to allow the displacement reaction to reach equilibrium.

-

Measure the final absorbance at 500 nm (A_final).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A_initial - A_final) for both the standards and the samples.

-

Plot a standard curve of ΔA versus biotin concentration.

-

Determine the biotin concentration of the nanoparticle sample from the standard curve.

-

The number of biotin molecules per nanoparticle can be estimated if the nanoparticle concentration is known.

-

Mandatory Visualizations

Experimental Workflow for Nanoparticle Surface Modification

Caption: Experimental workflow for nanoparticle surface modification.